Weaker Calcium Channel Inhibition vs. Lubeluzole (R91154)
Sabeluzole exhibits significantly weaker inhibition of calcium channel-mediated catecholamine secretion compared to its close benzothiazole analog lubeluzole. At an equimolar concentration of 10 µM, sabeluzole inhibited secretion by only 34%, whereas (+)-S-lubeluzole and its enantiomer R91154 blocked the response by 75% [1]. This quantitative difference suggests a distinct off-target profile, with sabeluzole demonstrating a much lower impact on this specific physiological process, which may be relevant for cardiovascular safety [1].
| Evidence Dimension | Inhibition of K+-evoked catecholamine secretion in chromaffin cells |
|---|---|
| Target Compound Data | 34% inhibition |
| Comparator Or Baseline | (+)-S-lubeluzole and R91154: 75% inhibition |
| Quantified Difference | 41% less inhibition by sabeluzole |
| Conditions | Bovine chromaffin cells, 10 µM compound concentration, 15-min incubation |
Why This Matters
For researchers procuring a benzothiazole for studies on neurodegeneration where avoiding calcium channel blockade is desired, this data demonstrates sabeluzole's unique, weaker interaction with this pathway.
- [1] Villarroya M, Gandía L, López MG, García AG, Cueto S, García-Navio JL, Alvarez-Builla J. 'Wide-spectrum Ca2+ channel antagonists': lipophilicity, inhibition, and recovery of secretion in chromaffin cells. Eur J Pharmacol. 1997 Apr 4;323(1):59-67. doi: 10.1016/S0014-2999(97)00108-8. View Source
